5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide
Overview
Description
5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to exhibit a wide spectrum of biological properties . They have been found in various therapeutic divisions like antipsychotic, anti-inflammatory, analgesic, anti-obesity drugs, and antidepressant agents .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some pyrazole derivatives have been found to inhibit Aurora-A kinase .
Biochemical Pathways
Pyrazole derivatives are known to impact a broad range of pharmacological properties .
Pharmacokinetics
The molecular weight of the compound is 130575 , which could potentially influence its bioavailability.
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that the associations between pyrazole molecules can depend strongly on the type of solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with a chlorinating agent to introduce the chlorine atom at the 5-position .
Industrial Production Methods: Industrial production methods for this compound often utilize cost-effective and scalable processes. For example, the use of heterogeneous catalysts such as Amberlyst-70 can provide eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
Types of Reactions: 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution can introduce various functional groups at the 5-position .
Scientific Research Applications
Chemistry: In chemistry, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazole derivatives with potential biological activities .
Biology and Medicine: This compound has shown promise in medicinal chemistry for its potential therapeutic properties. It is being investigated for its role as an anti-inflammatory, antimicrobial, and anticancer agent .
Industry: In the agricultural industry, this compound is used in the development of herbicides and pesticides. Its ability to inhibit specific enzymes makes it a valuable component in crop protection .
Comparison with Similar Compounds
- 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
- 3-methyl-1-phenyl-1H-pyrazol-5-ol
Comparison: Compared to similar compounds, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-1,3-dimethylpyrazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-3-4(6(8)11)5(7)10(2)9-3/h1-2H3,(H2,8,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSKLGKDBGHLJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)N)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329283 | |
Record name | 5-chloro-1,3-dimethylpyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801329283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818806 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
204251-18-3 | |
Record name | 5-chloro-1,3-dimethylpyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801329283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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